Cas no 1489132-47-9 (Cyclopropane, 1-(bromomethyl)-1-(2-butoxyethyl)-)

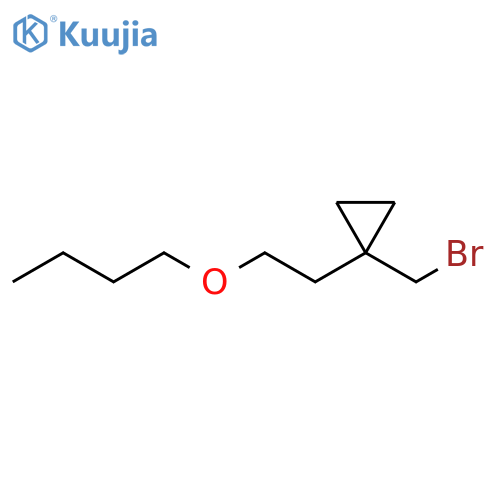

1489132-47-9 structure

商品名:Cyclopropane, 1-(bromomethyl)-1-(2-butoxyethyl)-

CAS番号:1489132-47-9

MF:C10H19BrO

メガワット:235.161262750626

CID:5281541

Cyclopropane, 1-(bromomethyl)-1-(2-butoxyethyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclopropane, 1-(bromomethyl)-1-(2-butoxyethyl)-

- 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane

-

- インチ: 1S/C10H19BrO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3

- InChIKey: KXXVQZSIDSNGEG-UHFFFAOYSA-N

- ほほえんだ: C1(CBr)(CCOCCCC)CC1

Cyclopropane, 1-(bromomethyl)-1-(2-butoxyethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-676189-0.25g |

1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |

1489132-47-9 | 0.25g |

$1249.0 | 2023-05-24 | ||

| Enamine | EN300-676189-0.05g |

1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |

1489132-47-9 | 0.05g |

$1140.0 | 2023-05-24 | ||

| Enamine | EN300-676189-0.5g |

1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |

1489132-47-9 | 0.5g |

$1302.0 | 2023-05-24 | ||

| Enamine | EN300-676189-1.0g |

1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |

1489132-47-9 | 1g |

$1357.0 | 2023-05-24 | ||

| Enamine | EN300-676189-2.5g |

1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |

1489132-47-9 | 2.5g |

$2660.0 | 2023-05-24 | ||

| Enamine | EN300-676189-0.1g |

1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |

1489132-47-9 | 0.1g |

$1195.0 | 2023-05-24 | ||

| Enamine | EN300-676189-5.0g |

1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |

1489132-47-9 | 5g |

$3935.0 | 2023-05-24 | ||

| Enamine | EN300-676189-10.0g |

1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |

1489132-47-9 | 10g |

$5837.0 | 2023-05-24 |

Cyclopropane, 1-(bromomethyl)-1-(2-butoxyethyl)- 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1489132-47-9 (Cyclopropane, 1-(bromomethyl)-1-(2-butoxyethyl)-) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量